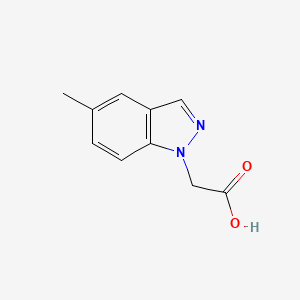

2-(5-methyl-1H-indazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-methyl-1H-indazol-1-yl)acetic acid is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-indazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Acylation and Esterification Reactions

The carboxylic acid group undergoes standard acylation and esterification reactions to form derivatives with modified solubility or biological activity.

Hydrolysis and Stability

The compound exhibits stability under acidic conditions but undergoes selective hydrolysis in basic media:

-

Base-Induced Hydrolysis : In NaOH/EtOH, the ester derivatives (e.g., methyl or ethyl esters) revert to the parent carboxylic acid with >90% efficiency. The indazole ring remains intact, confirming its resistance to nucleophilic attack under these conditions .

-

Thermal Stability : Decomposition occurs above 250°C, primarily via decarboxylation, releasing CO<sub>2</sub> and forming 5-methyl-1H-indazole as a byproduct.

Nucleophilic Substitution at the Indazole Core

The indazole nitrogen (N-1) participates in regioselective alkylation and acylation:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indazole ring:

-

Suzuki-Miyaura Coupling : With aryl boronic acids and Pd(PPh<sub>3</sub>)<sub>4</sub>, the 3-position of the indazole undergoes arylation, producing 2,3-disubstituted derivatives. Yields range from 60–75% depending on substituent bulk .

-

Buchwald-Hartwig Amination : Using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos, primary amines are introduced at the 5-position (adjacent to the methyl group), though yields are moderate (40–55%) due to steric constraints .

Pharmacological Derivatization

Structural modifications enhance bioactivity:

-

Carboxamide Derivatives : Substituting the carboxylic acid with N-ethylcarboxamide improves anticandidal potency (e.g., 3j , MIC = 0.5 mM against C. glabrata) .

-

Salt Formation : Sodium or potassium salts exhibit enhanced aqueous solubility (>50 mg/mL) for intravenous formulations .

Supramolecular Interactions

X-ray crystallography of analogous compounds (e.g., indazol-2-yl-acetic acid) reveals hydrogen-bonded dimers via O–H···N interactions, suggesting similar self-assembly behavior in 2-(5-methyl-1H-indazol-1-yl)acetic acid .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticandidal Activity

Recent studies have highlighted the potential of 2-(5-methyl-1H-indazol-1-yl)acetic acid as a precursor for the synthesis of indazole derivatives with significant antifungal properties. Research indicates that derivatives of indazole exhibit broad-spectrum activity against various Candida species, including Candida albicans and Candida glabrata. For instance, a series of 3-phenyl-1H-indazole compounds demonstrated promising results with minimum inhibitory concentrations (MICs) as low as 100 µM against resistant strains . The structure-activity relationship (SAR) studies suggest that modifications at the indazole core can enhance antifungal efficacy, making it a valuable scaffold for drug development .

Inhibition of Protein Kinases

The compound has also been explored as a scaffold for developing selective inhibitors targeting protein kinases, particularly Akt isoforms. Indazole derivatives have been shown to selectively inhibit Akt kinases involved in cancer progression. For example, research has demonstrated that specific indazole-based compounds can inhibit Akt isoforms with IC50 values in the nanomolar range, indicating their potential use in cancer therapeutics . The selectivity of these inhibitors allows for targeted cancer treatment with potentially reduced side effects compared to broader-spectrum kinase inhibitors.

Biochemistry

Synthesis of Bioactive Molecules

this compound serves as a versatile building block in organic synthesis. It can be used to create various bioactive molecules through nucleophilic substitution reactions and other synthetic methodologies. For example, it has been utilized in the synthesis of ester and carboxylic acid derivatives through basic hydrolysis, which are crucial intermediates in drug development . The ability to modify the indazole structure allows chemists to tailor compounds for specific biological activities.

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties. The unique chemical structure may impart beneficial characteristics such as increased thermal stability or improved mechanical strength. Research into the incorporation of indazole derivatives into polymer systems is ongoing, with preliminary findings suggesting enhanced performance metrics compared to traditional polymers.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(5-methyl-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid

- 1-carboxymethylmetronidazole

- Metronidazole-1-acetic acid

Uniqueness

2-(5-methyl-1H-indazol-1-yl)acetic acid is unique due to its indazole core structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-(5-methyl-1H-indazol-1-yl)acetic acid is a compound that belongs to the indazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant case studies.

Indazole derivatives, including this compound, have been shown to interact with various biological targets, particularly kinases such as chk1, chk2, and h-sgk. These interactions can lead to significant alterations in cellular processes, including:

- Inhibition of Kinases : The compound inhibits key kinases involved in cell cycle regulation and cell volume control, potentially leading to cell death and morphological changes in treated cells.

- Regulation of Cellular Pathways : By modulating these kinases, the compound affects pathways associated with apoptosis and cellular stress responses.

The biochemical properties of this compound indicate a wide range of biological activities:

- Anti-inflammatory : Exhibits properties that may reduce inflammation.

- Antimicrobial : Demonstrates activity against various microbial strains.

- Anticancer : Shows potential in inducing cytotoxic effects against cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibits inflammatory markers in vitro |

| Antimicrobial | Effective against Staphylococcus aureus, E. coli |

| Anticancer | Induces apoptosis in cancer cell lines (e.g., MCF7) |

| Antihypertensive | Potential effects on blood pressure regulation |

Case Study 1: Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines. For example, in studies involving MCF7 (breast cancer) and NCl-H460 (lung cancer) cells, the compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels for inducing cell death .

Case Study 2: Anti-inflammatory Effects

In an experimental setup assessing the anti-inflammatory properties of indazole derivatives, this compound was found to significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .

Propiedades

IUPAC Name |

2-(5-methylindazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)5-11-12(9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPSBIECGMLLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.